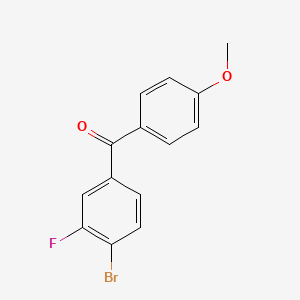

4-Bromo-3-fluoro-4'-methoxybenzophenone

Description

Contextualizing Halogenated and Methoxy-Substituted Benzophenone (B1666685) Frameworks

The introduction of halogen atoms and methoxy (B1213986) groups as substituents on the benzophenone core imparts specific and often desirable characteristics to the molecule. Halogens, such as bromine and fluorine, are known to influence a compound's pharmacokinetic properties and can participate in halogen bonding, which is increasingly recognized as a significant interaction in medicinal chemistry. researchgate.net The presence of halogens can enhance the biological activity of a molecule. nih.govacs.org

The methoxy group, a strong electron-donating group, can significantly impact the electronic properties of the benzophenone system. Its presence can influence the reactivity of the molecule and is a common feature in many biologically active compounds. The combination of both halogen and methoxy substituents on a benzophenone scaffold creates a molecule with a unique electronic and steric profile, making it an interesting target for synthetic and medicinal chemistry research. nih.gov

Significance of 4-Bromo-3-fluoro-4'-methoxybenzophenone in Synthetic Organic Chemistry

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of three different substituents at specific positions on the two phenyl rings offers multiple sites for further chemical modification.

The bromo- and fluoro- substituents on one ring and the methoxy group on the other provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-F bonds can also be exploited for selective transformations.

Given the established biological activities of many halogenated and methoxy-substituted benzophenones, it is plausible that this compound could serve as a key building block for the synthesis of novel pharmaceutical agents or functional materials. nih.govacs.org

Chemical and Physical Data

| Property | Value |

| Chemical Name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone |

| CAS Number | 161581-93-7 |

| Molecular Formula | C₁₄H₁₀BrFO₂ |

| Molecular Weight | 309.13 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGXYKZLVCALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641491 | |

| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-85-6 | |

| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 4 Methoxybenzophenone

Retrosynthetic Analysis and Strategic Disconnections for Benzophenone (B1666685) Derivatives

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For benzophenone derivatives, the central carbonyl group is the key strategic element, offering two primary disconnection points at the carbon-carbonyl bonds (C-CO).

Applying this logic to 4-Bromo-3-fluoro-4'-methoxybenzophenone reveals two main synthetic paradigms:

Friedel-Crafts Acylation Approach (Disconnection A): This disconnection breaks one of the aryl-carbonyl bonds, leading to an aroyl chloride and an aromatic nucleophile. This strategy is classic and powerful but is highly dependent on the regiochemical control exerted by existing substituents on the aromatic ring undergoing acylation. Two distinct pathways emerge from this approach:

Path A1: Disconnection leads to 4-bromo-3-fluorobenzoyl chloride and anisole (B1667542).

Path A2: Disconnection leads to 4-methoxybenzoyl chloride and 1-bromo-2-fluorobenzene.

Cross-Coupling Approach (Disconnection B): This modern strategy involves a disconnection that leads to precursors suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach often offers milder conditions and broader functional group tolerance. The disconnection leads to a 4-bromo-3-fluorobenzoyl derivative (e.g., the acyl chloride) and a 4-methoxyphenyl (B3050149) organometallic reagent (e.g., a boronic acid).

These disconnections form the basis for the convergent and linear synthetic pathways discussed in the subsequent sections.

Convergent and Linear Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several distinct methodologies can be employed to construct the target molecule.

The Suzuki-Miyaura cross-coupling reaction has become a premier method for C-C bond formation. Its application to ketone synthesis typically involves the palladium-catalyzed reaction of an aroyl chloride with an arylboronic acid. guidechem.comtcichemicals.com This approach is highly convergent and benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids.

For the synthesis of this compound, the key transformation would be the coupling of 4-bromo-3-fluorobenzoyl chloride with 4-methoxyphenylboronic acid .

The catalytic cycle is initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical, with bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, DavePhos) often providing superior activity for coupling reactions involving aryl chlorides. nih.gov

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for forming aryl ketones. libretexts.org It involves the reaction of an acyl chloride with an aromatic ring, promoted by a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

As identified in the retrosynthetic analysis, two primary Friedel-Crafts routes are possible:

Route 1: Acylation of Anisole: The reaction of 4-bromo-3-fluorobenzoyl chloride with anisole. The methoxy (B1213986) group (-OCH₃) on anisole is a powerful ortho-, para-directing activator. Due to steric hindrance at the ortho positions, the acylation is strongly biased toward the para position, leading regioselectively to the desired product. This pathway is considered the more reliable of the two Friedel-Crafts options.

Route 2: Acylation of 1-bromo-2-fluorobenzene: The reaction of 4-methoxybenzoyl chloride with 1-bromo-2-fluorobenzene. In this case, both the fluorine and bromine substituents are ortho-, para-directors. The fluorine atom is a moderately deactivating but ortho-, para-directing substituent, while bromine is similar. The electrophilic attack will be directed to the positions most activated and sterically accessible. The position para to the fluorine atom (C4) is the most probable site of acylation, which would yield the correct product. However, the potential for the formation of other regioisomers exists, which could complicate purification. alexandonian.com

Recent advancements have explored the use of more environmentally benign and recyclable catalysts, such as zeolites or composite catalysts like trifluoromethanesulfonic acid (TfOH) with rare earth triflates, which can enhance para-selectivity and catalyst turnover. ksu.edu.sasioc-journal.cn

The successful implementation of the aforementioned strategies relies on the availability of the key precursor, 4-bromo-3-fluorobenzoic acid (or its corresponding acyl chloride). The synthesis of this intermediate requires precise control over halogenation.

A viable route to this precursor begins with a commercially available starting material, such as 4-fluorotoluene (B1294773). The challenge lies in introducing the bromine atom specifically at the C3 position (ortho to the fluorine and meta to the methyl group). Direct bromination of 4-fluorotoluene can lead to a mixture of isomers. However, specific conditions have been developed to favor the desired product. A patented process describes the bromination of 4-fluorotoluene in glacial acetic acid using iron powder and iodine as catalysts, which significantly increases the proportion of the desired 3-bromo-4-fluorotoluene (B1266451) isomer over the 2-bromo alternative. google.comgoogle.com

Once 3-bromo-4-fluorotoluene (synonymously, 4-bromo-3-fluorotoluene) is obtained, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. guidechem.comchemicalbook.com The resulting 4-bromo-3-fluorobenzoic acid can then be converted to the highly reactive 4-bromo-3-fluorobenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Regioselectivity is the paramount challenge in this synthesis. Several techniques ensure the correct placement of substituents:

Directing Group Effects: As discussed, the powerful para-directing effect of the methoxy group in anisole is a key tool for ensuring the correct outcome in the Friedel-Crafts acylation (Route 1).

Catalyst-Controlled Halogenation: The use of specific catalyst systems (e.g., Fe/I₂ in acetic acid) for the bromination of 4-fluorotoluene demonstrates how reaction conditions can be tuned to overcome the inherent electronic preferences of a substrate and achieve a desired, less-favored regioisomer. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters for the chosen synthetic route. The data presented below, based on analogous transformations reported in the literature, illustrates the impact of key variables.

For the Suzuki-Miyaura cross-coupling pathway, the choice of catalyst, ligand, base, and solvent are all critical. The following table shows representative conditions for the coupling of an aroyl chloride with an arylboronic acid.

| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | Pd₂(dba)₃ (1) | DavePhos | K₂CO₃ | Dioxane | 100 | 91 |

| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene | 110 | 93 |

| 4 | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 75 |

| 5 | Pd(OAc)₂ (0.5) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 88 |

Data is illustrative and based on findings for similar Suzuki-Miyaura acyl cross-coupling reactions. nih.govresearchgate.net As shown, catalyst systems employing bulky phosphine (B1218219) ligands like SPhos (Entry 1) often give superior yields compared to less specialized catalysts (Entry 4).

For the Friedel-Crafts acylation of anisole, key parameters include the Lewis acid, solvent, and reaction temperature.

| Entry | Lewis Acid (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2) | DCM | 0 to 25 | 4 | 92 |

| 2 | FeCl₃ (1.2) | DCM | 25 | 12 | 78 |

| 3 | AlCl₃ (1.2) | CS₂ | 0 to 25 | 4 | 89 |

| 4 | AlCl₃ (1.2) | (none) | 60 | 2 | 85 |

| 5 | TfOH/La(OTf)₃ (cat.) | (none) | 140 | 4 | 87 |

Data is illustrative and based on findings for similar Friedel-Crafts acylation reactions. sioc-journal.cn Aluminum chloride is a highly effective but requires stoichiometric amounts and generates significant waste. Catalytic systems like TfOH/Re(OTf)₃ (Entry 5) offer a greener alternative, often with excellent yields and selectivity, particularly under solvent-free conditions.

Green Chemistry Principles in Benzophenone Synthesis

The synthesis of benzophenones, including this compound, has traditionally relied on the Friedel-Crafts acylation reaction. tamu.edu This classic method, while effective, presents significant environmental and efficiency challenges that are being addressed through the application of green chemistry principles. Conventional Friedel-Crafts reactions often employ stoichiometric quantities of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are difficult to handle, corrosive, and generate large volumes of hazardous aqueous waste during workup. ruc.dk Furthermore, these reactions frequently utilize volatile and toxic organic solvents like chlorinated hydrocarbons. tamu.edu Modern synthetic chemistry seeks to overcome these limitations by developing methodologies that are safer, more efficient, and environmentally benign. The focus is on improving atom economy, employing reusable catalysts, eliminating harmful solvents, and reducing energy consumption.

A core tenet of green chemistry is the concept of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comjocpr.com In a traditional Friedel-Crafts acylation for synthesizing the target molecule from 4-bromo-3-fluorobenzoyl chloride and anisole, the stoichiometric AlCl₃ catalyst forms a complex with the product, necessitating hydrolysis which generates significant inorganic waste, leading to poor atom economy. sioc-journal.cn Greener alternatives, such as using a substituted benzoic acid instead of a benzoyl chloride with a catalytic system that produces only water as a byproduct, can theoretically achieve much higher atom economy. researchgate.net

The pursuit of greener synthetic routes for benzophenones has led to significant innovations in catalysis and reaction conditions, primarily focusing on replacing homogeneous, single-use catalysts with recyclable, heterogeneous systems and minimizing or eliminating organic solvents.

Heterogeneous Catalysts and Recyclable Systems

A key advancement in green benzophenone synthesis is the development of solid acid catalysts that can be easily separated from the reaction mixture and reused. These catalysts avoid the corrosive and wasteful nature of traditional Lewis acids.

Zeolites : Zeolites, such as HBEA, have proven to be effective heterogeneous catalysts for the acylation of anisole. frontiersin.org Their well-defined porous structure and strong acid sites can enhance the diffusion of reactants and promote high conversion rates and selectivity for the desired para-isomer (4'-methoxy). frontiersin.org Studies on the acylation of anisole with benzoyl chloride using HBEA zeolites derived from coal fly ash have shown high conversion (up to 83%) with excellent selectivity (93–96%) for the para-substituted product. frontiersin.org

Supported Heteropolyacids : Heteropolyacids like tungstophosphoric acid (HPW) supported on mesoporous materials such as MCM-41 are another class of highly efficient and reusable solid catalysts. researchgate.net An efficient synthesis of 4-methoxybenzophenone (B1664615) was achieved using benzoic acid as the acylating agent and anisole as the substrate over an HPW/MCM-41 catalyst. This approach is highly atom-economical, producing water as the only byproduct. Under optimal conditions, this system achieved a 97.2% conversion of benzoic acid with 87.4% selectivity for 4-methoxybenzophenone. researchgate.net

| Catalyst | Acylating Agent | Substrate | Conversion (%) | Selectivity for para-isomer (%) | Key Advantages |

|---|---|---|---|---|---|

| HBEA Zeolite | Benzoyl Chloride | Anisole | ~83 | 93-96 | High surface area, strong acid sites, recyclable catalyst. frontiersin.org |

| 50 wt.% HPW/MCM-41 | Benzoic Acid | Anisole | 97.2 | 87.4 | High atom economy (water byproduct), reusable solid acid. researchgate.net |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. In Friedel-Crafts acylations, they can function as both the solvent and the catalyst, often enhancing reaction rates and selectivity.

Metal Triflates in ILs : The combination of a catalytic amount of a metal triflate (a water-tolerant Lewis acid) with an ionic liquid has been shown to be a highly effective system. For the benzoylation of anisole, copper(II) triflate (Cu(OTf)₂) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) afforded quantitative conversion to methoxybenzophenone with very high regioselectivity (96%) for the para-isomer. liv.ac.uk The ionic liquid/catalyst system could be recovered and reused multiple times, demonstrating a significant green advantage over traditional methods. liv.ac.uk

Dual Brønsted–Lewis Acidic ILs : Tunable aryl imidazolium (B1220033) ionic liquids have been designed to possess both Brønsted and Lewis acidic properties, allowing them to catalyze Friedel-Crafts reactions without any external catalyst or solvent. nih.gov These systems show high activity and can be recycled for several runs while maintaining good to excellent yields. nih.gov

| Catalyst System | Ionic Liquid | Time | Yield (%) | para-selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ (10 mol%) | [bmim][BF₄] | 1 h | 100 | 96 | liv.ac.uk |

| FeCl₃·6H₂O (10 mol%) | Tunable Aryl Alkyl IL | 4 h | ~80 | Not specified | beilstein-journals.org |

| Dual Acidic IL | Aryl Imidazolium IL | 12 h | 78 | Not specified | nih.gov |

Solvent-Free and Microwave-Assisted Reactions

A primary goal of green chemistry is the elimination of volatile organic solvents (VOCs). Solvent-free, or "neat," reaction conditions reduce waste, cost, and safety hazards. This approach is often paired with alternative energy sources like microwave irradiation to accelerate reaction rates.

Microwave Irradiation : Microwave heating can dramatically reduce reaction times from hours to minutes, increase yields, and improve selectivity. ruc.dk The benzoylation of various aromatic compounds, including anisole, has been successfully carried out using a catalytic amount of bismuth triflate (Bi(OTf)₃) with benzoic anhydride (B1165640) under solvent-free microwave irradiation. This method provides high yields in a short time and allows for the recovery and reuse of the catalyst. ruc.dk

Solvent-Free Catalysis : Rare earth triflates, such as lanthanum triflate (La(OTf)₃), have been used in combination with trifluoromethanesulfonic acid for the solvent-free acylation of fluorobenzene (B45895) with benzoyl chloride. sioc-journal.cn This approach achieved a high yield (87%) and excellent para-selectivity (99%), demonstrating the feasibility of conducting these reactions without traditional solvents. sioc-journal.cn

| Reaction | Catalyst | Conditions | Yield (%) | para-selectivity (%) | Reference |

|---|---|---|---|---|---|

| Benzoylation of Anisole | Bi(OTf)₃ (10 mol%) | Solvent-free, Microwave (10 min) | 98 | 99 | ruc.dk |

| Acylation of Fluorobenzene | La(OTf)₃ / TfOH | Solvent-free, 140°C (4 h) | 87 | 99 | sioc-journal.cn |

Elucidation of Reaction Mechanisms Involving 4 Bromo 3 Fluoro 4 Methoxybenzophenone

Nucleophilic Aromatic Substitution Pathways on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 4-bromo-3-fluoro-4'-methoxybenzophenone, particularly on the di-halogenated ring. This reaction typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. chemistrysteps.com In this molecule, the benzophenone's carbonyl group serves as a powerful electron-withdrawing group, deactivating the ring it is attached to and making the carbons bearing the halogen atoms electrophilic.

The reaction initiates with the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The stability of this intermediate is crucial, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing carbonyl group. The reaction is completed by the elimination of the halide ion, which restores the aromaticity of the ring.

A key aspect of the SNAr reactivity of the 4-bromo-3-fluoro-phenyl ring is the competition between the displacement of the fluoride and bromide ions. Several factors are at play:

Electronegativity : Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond and makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com This factor suggests that the initial attack might be favored at the fluorine-substituted position. The rate-determining step in many SNAr reactions is the initial nucleophilic attack, making the C-F bond surprisingly reactive. youtube.com

Leaving Group Ability : In the elimination step, the better leaving group is typically the one that forms a more stable anion. In protic solvents, bromide is generally a better leaving group than fluoride. However, in the context of SNAr, the trend is often reversed, with fluoride being a better leaving group than other halogens. masterorganicchemistry.com

Position of Halogens : The fluorine atom is ortho to the activating carbonyl group, while the bromine atom is para. Both positions allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate by delocalizing it onto the carbonyl oxygen.

Considering these factors, nucleophilic attack is highly probable on the bromo-fluoro-substituted ring, with the exact regioselectivity depending on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Reactivity of the Benzophenone (B1666685) Core

Electrophilic Aromatic Substitution (SEAr) involves the attack of an electrophile on one of the aromatic rings, replacing a hydrogen atom. wikipedia.org The reactivity and regioselectivity of this process are dictated by the electronic effects of the substituents already present on the rings. libretexts.org The mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The two aromatic rings of this compound exhibit vastly different reactivities towards electrophiles:

Ring A (4-Bromo-3-fluoro-benzoyl ring) : This ring is substituted with three deactivating groups. The fluorine and bromine atoms are weakly deactivating via their inductive effect, although they direct incoming electrophiles to the ortho and para positions. The carbonyl group of the ketone is a strong deactivating group and a meta-director. libretexts.org The cumulative effect of these groups makes this ring highly electron-deficient and thus strongly deactivated towards electrophilic attack.

Ring B (4'-methoxy ring) : This ring is influenced by two opposing effects. The methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. Conversely, the benzoyl group is deactivating. In such cases, the strongly activating methoxy group's directing effect dominates. Therefore, electrophilic substitution is overwhelmingly favored on this ring, primarily at the positions ortho to the methoxy group (C-3' and C-5'), as the para position is already occupied.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence | Overall Ring Reactivity |

| A | -Br, -F | Deactivating (Inductive) | ortho, para | Strongly Deactivated |

| -CO- | Deactivating (Resonance/Inductive) | meta | ||

| B | -OCH₃ | Activating (Resonance) | ortho, para | Activated |

| -COAr | Deactivating (Resonance/Inductive) | meta |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira) Utilizing the Bromo Functionality

The bromine atom on the benzophenone scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. mdpi.com The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. youtube.com A key feature of these reactions when performed on polyhalogenated substrates is their selectivity. The oxidative addition of palladium(0) into a carbon-halogen bond is significantly faster for C-Br bonds than for C-F bonds, allowing for selective functionalization at the bromine-substituted position. researchgate.net

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) complex.

Migratory Insertion : The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. youtube.com

Reductive Elimination/Base Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle : Similar to the Heck reaction, it begins with the oxidative addition of Pd(0) to the C-Br bond.

Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide.

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst (Pd Source) | Ligand (if any) | Base | Solvent |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | Toluene, THF, DMF |

Reductive Transformations of the Ketone Moiety

The carbonyl group of the benzophenone core is susceptible to reduction by various reagents, leading primarily to the corresponding secondary alcohol or, under harsher conditions, to the complete removal of the oxygen atom to form a methylene group.

Reduction to a Secondary Alcohol : The ketone can be readily reduced to a 4-bromo-3-fluoro-4'-methoxybenzhydrol using standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during aqueous workup to yield the alcohol.

Complete Reduction to a Methylene Group : Deoxygenation of the carbonyl group requires more forceful conditions.

Clemmensen Reduction : This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The mechanism is complex and thought to involve radical intermediates on the surface of the zinc.

Wolff-Kishner Reduction : This procedure involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent. The mechanism involves the base-catalyzed tautomerization and eventual elimination of nitrogen gas (N₂).

Table 3: Common Reagents for the Reduction of Benzophenones

| Reagent(s) | Product Type | Typical Conditions |

| NaBH₄ | Secondary Alcohol | Methanol/Ethanol, Room Temp |

| LiAlH₄ | Secondary Alcohol | Anhydrous Ether/THF, Reflux |

| Zn(Hg), conc. HCl | Methylene (-CH₂-) | Reflux |

| N₂H₄, KOH/t-BuOK | Methylene (-CH₂-) | High Temp (e.g., in ethylene glycol) |

Exploration of Radical Reactions and Photochemical Transformations

Benzophenones are renowned for their photochemical activity. bgsu.edu Upon absorption of UV light, the carbonyl group undergoes an n→π* transition, promoting an electron from a non-bonding n-orbital on the oxygen to an anti-bonding π*-orbital. This initially forms a singlet excited state, which can then efficiently undergo intersystem crossing to a more stable triplet excited state. This triplet state has diradical character and is a powerful hydrogen atom abstractor. nih.gov

Photoreduction : In the presence of a suitable hydrogen donor (e.g., isopropyl alcohol), the excited triplet state of the benzophenone can abstract a hydrogen atom, forming a ketyl radical and a radical derived from the donor. bgsu.edu For this compound, this would generate a stabilized diarylketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol, a 1,2-diol. The kinetics and efficiency of such photoreduction are known to be influenced by the electronic nature of the substituents on the benzophenone rings. nih.gov

Radical Halogenation : While ionic mechanisms are more common for aromatic systems, radical reactions can occur under specific conditions, such as high heat or UV light in the presence of a radical initiator. lumenlearning.com However, radical substitution on the aromatic ring is generally not a selective or high-yielding process. The C-Br bond is weaker than the C-F and C-H bonds on the aromatic ring and could potentially undergo homolytic cleavage under high-energy conditions, but this is less controlled than metal-catalyzed pathways. Radical abstraction of a hydrogen atom from the methoxy group's methyl is also a possibility, but this typically requires specific benzylic-like stabilization, which is absent here. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Fluoro 4 Methoxybenzophenone

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-3-fluoro-4'-methoxybenzophenone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key aspects of its electronic behavior. researchgate.net

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. tci-thaijo.org For this compound, the electronegative oxygen, fluorine, and bromine atoms are expected to create regions of negative potential, while hydrogen atoms and aromatic rings will exhibit positive potential. This information is instrumental in predicting the initial stages of interaction between molecules. tci-thaijo.org

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into its conformational flexibility, interactions with solvents, and vibrational properties. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can trace the trajectory of each atom, revealing how the molecule moves and changes shape.

These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. The interactions between the solute and solvent molecules can significantly influence the compound's properties and reactivity. For instance, studies on similar benzophenone (B1666685) derivatives have shown that solvent polarity can affect electronic transitions. oregonstate.edu

Quantum Chemical Descriptors for Reaction Pathway Analysis

Quantum chemical descriptors derived from DFT calculations are essential for analyzing and predicting reaction pathways. tci-thaijo.org These descriptors quantify various aspects of a molecule's reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule.

Table 2: Predicted Global Reactivity Descriptors for this compound (Note: This data is hypothetical and for illustrative purposes, based on general principles of quantum chemistry.)

| Descriptor | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | 6.5 | Energy to lose an electron |

| Electron Affinity (A) | 1.8 | Energy gained by accepting an electron |

| Electronegativity (χ) | 4.15 | Electron attracting tendency |

| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |

| Global Softness (S) | 0.43 | Ease of polarization |

| Electrophilicity Index (ω) | 3.66 | Propensity to act as an electrophile |

Conformational Analysis and Energy Landscapes of the Benzophenone System

The benzophenone core of this compound allows for rotational freedom around the single bonds connecting the carbonyl group to the phenyl rings. This leads to various possible conformations with different energies. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the phenyl rings relative to the carbonyl plane. The results can be visualized as a conformational energy landscape, where energy minima correspond to stable conformers and saddle points represent transition states between them. For substituted benzophenones, planar and non-planar (twisted) conformations are often considered. rsc.org The relative stability of these conformers is influenced by a balance of steric hindrance between the substituents and electronic effects like conjugation. The presence of the fluorine and methoxy (B1213986) groups will influence the preferred orientation of the phenyl rings.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 3 Fluoro 4 Methoxybenzophenone

Role of 4 Bromo 3 Fluoro 4 Methoxybenzophenone As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic and structural characteristics of the 4-Bromo-3-fluoro-4'-methoxybenzophenone scaffold make it a precursor for various advanced organic materials. The benzophenone (B1666685) unit is a well-established component in materials science, known for its photophysical properties and structural rigidity. mdpi.com The specific halogen and methoxy (B1213986) substitutions on this compound offer chemists precise control over molecular architecture and functionality, enabling the development of materials for next-generation electronics and optics.

Building Block for Organic Photo-Voltaic (OPV) Materials and Perovskite Solar Cells

In the field of solar energy, organic materials are crucial for developing flexible, lightweight, and cost-effective photovoltaic devices. Substituted benzophenones are utilized as building blocks for organic semiconductors used in these technologies. mdpi.com The benzophenone core can act as an efficient acceptor block in the molecular design of materials for organic light-emitting diodes (OLEDs) and OPVs. mdpi.com The presence of halogen atoms like bromine and fluorine in a molecule can influence its electronic energy levels and intermolecular packing, which are critical parameters for charge transport in solar cells.

While specific research detailing the use of this compound in OPVs is not prominent, related structures are widely employed. For instance, methoxy-substituted fragments, such as methoxydiphenylamine-fluorene derivatives, have been successfully used to create hole-transporting materials (HTMs) for perovskite solar cells, achieving high power conversion efficiencies. rsc.org Similarly, other bromo-substituted aromatic compounds, like 4-bromo-benzonitrile, have been used as passivating agents to reduce defects on the surface of perovskite films, thereby improving solar cell efficiency and stability from 20.09% to 22.28%. rsc.orgresearchgate.net This demonstrates the potential of molecules like this compound to be incorporated into larger conjugated systems or to function as interfacial modifiers in advanced solar cell architectures.

Table 1: Performance Enhancement in Perovskite Solar Cells Using Aromatic Passivating Agents

| Passivating Agent | Initial PCE (%) | Passivated PCE (%) | Stability (after 500h) | Reference |

|---|

Intermediate for Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. The benzophenone moiety is a common structural unit in AIE-active molecules, often referred to as AIEgens. Its derivatives can be used to construct molecules with highly twisted conformations that exhibit AIE properties. nih.gov

The synthesis of AIEgens often involves coupling reactions where precursors containing reactive sites, such as a bromine atom, are essential. For example, the synthesis of a novel AIE-active compound, BP2TPAN, was achieved through a C-N coupling reaction involving a 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (B8371703) intermediate. nih.gov The bromo-substituent on this compound provides a reactive handle for similar palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing it to be integrated into larger, sterically hindered AIEgen structures. The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE, and the rigid benzophenone core contributes effectively to this process. mdpi.com

Synthesis of Ligands for Functional Metal Complexes

The development of functional metal complexes for catalysis, sensing, or molecular magnetism relies on the rational design of organic ligands. The benzophenone structure can be incorporated into ligands to introduce specific properties. The oxygen atom of the carbonyl group and potential coordination sites arising from the substituted aromatic rings can interact with metal centers. The bromo and fluoro substituents on this compound allow for its use as a precursor in the synthesis of more complex, multidentate ligands through cross-coupling reactions, enabling the construction of sophisticated coordination environments around a metal ion.

Development of Small Molecule Semiconductor Building Blocks

Small molecule organic semiconductors are foundational to the field of organic electronics, which encompasses devices like organic field-effect transistors (OFETs) and OLEDs. sigmaaldrich.comnih.gov The performance of these devices is dictated by the electronic properties and solid-state packing of the semiconductor material. rsc.org The benzophenone core is recognized as a valuable fragment for synthesizing organic semiconductors due to its defined electronic characteristics and stability. mdpi.com

By modifying the benzophenone scaffold with substituents like bromo, fluoro, and methoxy groups, chemists can systematically tune the frontier molecular orbital (HOMO/LUMO) energy levels of the molecule. This tuning is critical for optimizing charge injection and transport in electronic devices. The bromo-substituent on this compound makes it an ideal substrate for reactions like the Suzuki or Stille coupling, which are powerful methods for extending the π-conjugated system of the molecule. This process allows for the creation of larger, well-defined organic semiconductors with tailored properties for specific electronic applications. rsc.org

Integration into Complex Pharmaceutical Intermediates and Lead Compound Synthesis

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.gov Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antileishmanial agents. nih.govroyalsocietypublishing.org The synthesis of these complex pharmaceutical agents often relies on versatile intermediates that can be elaborated through various chemical transformations.

This compound serves as such an intermediate. The different functional groups provide distinct opportunities for synthetic modification:

The bromo group is a key site for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery to explore the chemical space around a core scaffold. nih.gov

The fluoro group can enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups, making it a desirable feature in modern pharmaceuticals.

The methoxy group can be a site for demethylation to reveal a phenol, which can then be further functionalized.

The carbonyl group can be reduced to an alcohol or serve as a handle for other transformations.

Research has demonstrated the therapeutic potential of various substituted benzophenones. For example, a series of 4-substituted benzophenone ethers were synthesized and showed potent antileishmanial activity, with some compounds exhibiting greater efficacy than the standard drug pentamidine. royalsocietypublishing.orgresearchgate.net Another study highlighted that benzophenones with para-fluoro substituents showed promising inhibitory effects against interleukin-6 (IL-6), a key target in inflammatory diseases. nih.gov These examples underscore the value of the benzophenone core and its substituted variants, such as this compound, as starting points for the synthesis of new therapeutic lead compounds.

Table 2: Biological Activities of Substituted Benzophenone Derivatives

| Benzophenone Derivative Class | Biological Activity | Target | Reference |

|---|---|---|---|

| 4-Substituted Ethers | Antileishmanial | Leishmania major promastigotes | royalsocietypublishing.orgresearchgate.net |

| para-Fluoro Substituted | Anti-inflammatory | Interleukin-6 (IL-6) | nih.gov |

| Benzoate Substituted | Anti-inflammatory | Cyclooxygenase | nih.gov |

Applications in the Construction of Functional Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures. Their applications range from gas storage and separation to catalysis and sensing. The construction of these frameworks requires molecular building blocks (monomers) with specific geometries and reactive functional groups that can undergo reversible bond formation to yield a crystalline, porous network.

Substituted benzophenones are emerging as useful tools in the synthesis of imine-linked COFs. rsc.org In a recently developed strategy, amine monomers are protected as benzophenone imines. These protected monomers can then be used in COF synthesis, where the substituted benzophenone is cleaved off during the framework's formation. This approach allows for the use of a wide variety of substituted benzophenones, which can be tailored to improve the solubility or stability of the amine monomer, facilitating the synthesis of high-quality COFs that might otherwise be difficult to access. rsc.org The study showed that various electron-donating and electron-withdrawing groups on the benzophenone moiety are compatible with COF formation, leading to materials with high crystallinity and porosity. rsc.org Given this methodology, this compound could be used to create a tailored benzophenone imine, leveraging its specific substitution pattern to control the reactivity and handling of a complex amine building block for COF synthesis.

Derivatization for Probes and Tags in Chemical Research

The strategic placement of reactive functional groups on the this compound scaffold makes it a highly versatile intermediate for the synthesis of specialized chemical probes and tags. While direct derivatization of this specific compound for probes and tags is not extensively documented in publicly available literature, its constituent parts—a photoreactive benzophenone core, a modifiable brominated ring, a site for nucleophilic substitution, and a cleavable ether—offer a number of scientifically established pathways for the development of sophisticated research tools. These tools are instrumental in fields such as chemical biology and medicinal chemistry for identifying and characterizing molecular interactions. nih.govnih.gov

The general approach to designing such probes involves incorporating the benzophenone moiety as a photoaffinity label. rsc.orgglobethesis.com Upon irradiation with UV light, the benzophenone group can form a covalent bond with nearby molecules, allowing for the permanent labeling of binding partners like proteins. nih.gov To make these interactions detectable, a reporter group—such as a biotin (B1667282) tag for affinity purification or a fluorophore for imaging—is typically attached to the core scaffold. rsc.org Often, a linker is also integrated to spatially separate the photoreactive group from the reporter tag, minimizing steric hindrance and preserving the biological activity of the probe. globethesis.com

The derivatization of this compound can be envisioned at three key positions to introduce these necessary components:

The Bromo Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comrsc.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond, enabling the attachment of a wide variety of substituents. For instance, a boronic acid or ester containing a linker arm terminating in an alkyne or azide (B81097) could be coupled at this position. These terminal groups are poised for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach reporter tags like biotin or fluorescent dyes. researchgate.netnih.govnih.gov

The Fluoro Position: The fluorine atom, activated by the electron-withdrawing benzophenone core, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netmasterorganicchemistry.comlibretexts.org This allows for the introduction of various nucleophiles. For example, a thiol-containing reporter group or a linker with a terminal amine could displace the fluoride, providing a direct route for functionalization. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, making the fluoro group a prime site for such modifications. libretexts.org

The Methoxy Position: The methoxy group can be cleaved to reveal a phenol. organic-chemistry.orgnih.govresearchgate.net This hydroxyl group can then serve as a point of attachment for linkers or reporter groups through ether or ester linkages. This deprotection step adds another layer of synthetic flexibility, allowing for a different set of conjugation chemistries to be employed.

These potential derivatization strategies are summarized in the interactive table below, highlighting the versatility of this compound as a precursor for chemical probes.

| Position of Derivatization | Key Reaction Type | Potential Functionality Introduced | Subsequent Application |

|---|---|---|---|

| Bromo Group | Suzuki-Miyaura Coupling | Linker with terminal alkyne/azide | Click chemistry attachment of reporter tags (e.g., biotin, fluorophores) |

| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Direct attachment of thiol- or amine-containing linkers/tags | Introduction of fluorescent dyes or affinity labels |

| Methoxy Group | Ether Cleavage | Phenolic hydroxyl group | Formation of ether or ester linkages to probes or tags |

The combination of these synthetic handles on a single, photoactivatable core makes this compound a potentially valuable, albeit currently underutilized, platform for the development of next-generation chemical probes to explore complex biological systems.

Emerging Research Frontiers and Future Perspectives for 4 Bromo 3 Fluoro 4 Methoxybenzophenone

Exploration of Novel Catalytic Transformations Involving 4-Bromo-3-fluoro-4'-methoxybenzophenone

The distinct combination of functional groups in this compound makes it a highly adaptable substrate for a range of innovative catalytic transformations. The aryl bromide part of the molecule is especially useful for palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary organic synthesis.

Cross-Coupling Reactions: The bromo-substituent is well-suited for established cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgyoutube.com These methods facilitate the introduction of diverse substituents—such as alkyl, alkenyl, alkynyl, and aryl groups—at the 4-position of the phenyl ring. The Suzuki-Miyaura coupling, for example, is a standard method for creating C-C bonds and could be used to synthesize biaryl derivatives of this compound. rsc.orgresearchgate.netorganic-chemistry.org The Heck reaction would allow for the addition of alkenyl groups, leading to the creation of stilbene-like molecules. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgyoutube.com

C-H Activation: C-H activation reactions represent another exciting area of research. mdpi.comyoutube.com The benzophenone (B1666685) core and its substituted phenyl rings contain several C-H bonds that could be targeted for functionalization. By using the carbonyl or methoxy (B1213986) groups to direct the reaction, new functional groups could be added at specific locations that are typically difficult to access. This would offer a powerful method for producing highly substituted benzophenone derivatives with customized properties.

Photocatalysis: Benzophenone and its derivatives are well-known for their use as photosensitizers in photochemistry. mdpi.comacs.orgtorvergata.itresearchgate.net The presence of a heavy bromine atom in this compound could improve intersystem crossing, which encourages the formation of triplet states—key intermediates in many photocatalytic processes. Future studies could investigate this compound's potential as a photocatalyst for various organic transformations, including C-H functionalization and cross-coupling reactions. acs.orgtorvergata.it

| Catalytic Transformation | Potential Reagents/Catalysts | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl derivatives |

| Heck Coupling | Alkenes, Pd catalyst, Base | Stilbene-like derivatives |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) | Regioselectively functionalized derivatives |

| Photocatalysis | Visible light, Substrates for functionalization | Various functionalized organic molecules |

Integration into Supramolecular Assemblies and Self-Assembled Systems

The structural characteristics of this compound also make it a valuable component for building supramolecular assemblies and self-assembled systems. The interplay of non-covalent interactions like halogen bonding, hydrogen bonding, and π-π stacking can be harnessed to form highly organized structures with unique properties.

Halogen Bonding: The bromine atom in this compound can serve as a halogen bond donor, creating directional bonds with electron-rich atoms like oxygen or nitrogen. nih.govresearchgate.netnih.govbirmingham.ac.ukacs.org This characteristic can be used to guide the self-assembly of the molecule into precise structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The strength and directionality of these halogen bonds can be adjusted by altering the substituents on the interacting molecules. nih.govacs.org

Hydrogen Bonding and Other Interactions: The carbonyl group of the benzophenone core can accept hydrogen bonds, while the aromatic rings can engage in π-π stacking. The synergy of these interactions, along with halogen bonding, can result in the formation of intricate and stable supramolecular structures.

Functional Materials: Through careful molecular design and control over the self-assembly process, it may be possible to develop new materials with interesting optical, electronic, or mechanical properties. For instance, incorporating this compound into metal-organic frameworks (MOFs) could yield materials suitable for gas storage, separation, or catalysis. nih.govresearchgate.netacs.orgacs.org

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

The creation of high-throughput synthesis and screening methods would significantly speed up the discovery of new derivatives of this compound with valuable properties. The reactivity of the aryl bromide group makes it especially suitable for parallel synthesis techniques.

Combinatorial Chemistry: Using combinatorial chemistry, large libraries of derivatives can be produced by reacting this compound with a wide variety of building blocks through cross-coupling reactions. jingyepharma.com This would enable a swift exploration of the chemical possibilities around the benzophenone structure.

Automated Synthesis: Automated synthesis platforms could further simplify the creation of these libraries, allowing for the production of a large number of compounds in a short timeframe.

High-Throughput Screening: After synthesis, these libraries can be screened for various properties—such as biological activity, catalytic potential, or photophysical characteristics—using high-throughput screening methods. This could lead to the identification of new drug candidates, catalysts, or materials with significant applications. nih.govrsc.orgrsc.org

Computational Design of New Derivatives with Tunable Electronic Properties

Computational chemistry is poised to play a vital role in designing new derivatives of this compound with customized electronic properties. Quantum chemical techniques, such as density functional theory (DFT), can predict the geometric and electronic structures of these molecules, as well as their photophysical behaviors. scispace.comnih.govmdpi.comchemrxiv.org

Predicting Properties: DFT calculations can forecast how adding different substituents to the benzophenone structure will alter its electronic properties, including the HOMO-LUMO gap, dipole moment, and absorption and emission spectra. nih.govmdpi.com This knowledge can guide the synthesis of new derivatives with properties tailored for specific uses.

Structure-Property Relationships: Computational studies can also help establish clear connections between a molecule's structure and its properties, offering valuable insights into the factors that determine the behavior of these molecules. This understanding can then be applied to design new molecules with enhanced performance.

Virtual Screening: Virtual screening can be used to quickly evaluate large libraries of theoretical compounds and pinpoint those with the most promising characteristics. This helps prioritize which compounds to synthesize, accelerating the discovery of new functional molecules.

| Computational Method | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO gap, dipole moment, absorption/emission spectra | Organic electronics, photocatalysis, fluorescent probes |

| Time-Dependent DFT (TD-DFT) | Excited state properties, photophysical behavior | Photosensitizers, OLEDs |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Drug discovery |

Q & A

Basic Research Question

- Light Sensitivity : The benzophenone core may degrade under UV light; store in amber glass at –20°C.

- Moisture : Hydrolytic decomposition of methoxy groups can occur; use desiccants in storage.

- Reactivity : Bromine’s electrophilicity necessitates inert atmospheres (N/Ar) during reactions to prevent unintended cross-coupling .

How can conflicting reaction yield data be resolved when modifying halogen substituents?

Advanced Research Question

Discrepancies in yields often arise from halogen-directed electronic effects:

- Electron-Withdrawing Effects : Fluorine deactivates the ring, reducing acylation efficiency. Optimize Friedel-Crafts conditions using Lewis acids like AlCl or FeCl to enhance electrophilicity.

- Steric Hindrance : Bulkier bromine at the 4-position may slow kinetics. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps.

- Control Experiments : Compare yields with analogs (e.g., 4-Bromo-4'-methoxybenzophenone) to isolate substituent effects .

What strategies improve regioselectivity in Friedel-Crafts acylations with electron-withdrawing substituents?

Advanced Research Question

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to guide acylation to specific positions.

- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side reactions.

- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites, minimizing trial-and-error optimization .

How do bromo and fluoro substituents influence photostability in benzophenone derivatives?

Advanced Research Question

- Bromine’s Heavy Atom Effect : Increases intersystem crossing, enhancing triplet-state formation and potential photodegradation. Use UV-Vis spectroscopy to track absorbance shifts.

- Fluorine’s Electron Effects : Stabilizes the carbonyl group, reducing photooxidation. Compare degradation rates with non-fluorinated analogs.

- Accelerated Aging Tests : Expose samples to controlled UV light and analyze decomposition products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.